molecular formula C33H30 B1661993 9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene CAS No. 597554-76-2

9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene

Cat. No.: B1661993
CAS No.: 597554-76-2
M. Wt: 426.6
InChI Key: IZSZGRWXUIXAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene is a complex organic compound known for its unique structural properties. This compound is characterized by its hexamethyl groups and diindeno fluorene core, making it a subject of interest in various scientific fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene typically involves the condensation of specific aldehydes and amines. One common method is the Schiff-base condensation between 1,3,5-tris(4-aminophenyl)benzene and 5,5,10,10,15,15-hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene-2,7,12-tricarbaldehyde .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .

Scientific Research Applications

5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1’,2’-c]fluorene lies in its hexamethyl groups and diindeno fluorene core, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

IUPAC Name

9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30/c1-31(2)22-16-10-7-13-19(22)25-28(31)26-20-14-8-11-17-23(20)32(3,4)30(26)27-21-15-9-12-18-24(21)33(5,6)29(25)27/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSZGRWXUIXAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C4C(=C5C(=C31)C6=CC=CC=C6C5(C)C)C7=CC=CC=C7C4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856384
Record name 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597554-76-2
Record name 5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Reactant of Route 2
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Reactant of Route 3
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Reactant of Route 4
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Reactant of Route 5
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Reactant of Route 6
9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.